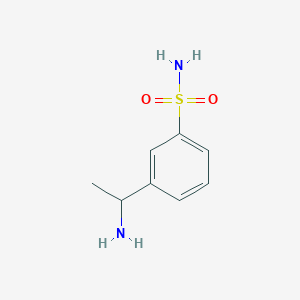

3-(1-Aminoethyl)benzenesulfonamide

Description

Contextual Significance of Sulfonamide Scaffolds in Advanced Medicinal Chemistry Research

The sulfonamide scaffold (-SO₂NH₂) is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide drug, this functional group has been incorporated into a vast array of therapeutic agents. nih.gov The enduring importance of sulfonamides lies in their ability to act as a zinc-binding group in various metalloenzymes, their capacity to mimic the transition state of enzymatic reactions, and their favorable physicochemical properties that contribute to drug-like characteristics. nih.govrsc.org

The versatility of the sulfonamide scaffold is evident in the broad spectrum of biological activities exhibited by sulfonamide-containing drugs, including antimicrobial, anti-inflammatory, anticancer, and diuretic effects. researchgate.netnih.gov In recent years, research has increasingly focused on the development of sulfonamide derivatives as highly specific inhibitors of enzymes such as carbonic anhydrases and metallo-β-lactamases. nih.govnih.gov The ability to readily modify the substituents on both the aromatic ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. nih.gov

Overview of the Aminoethylbenzenesulfonamide Structural Motif within Research Literature

The aminoethylbenzenesulfonamide motif, which combines the key sulfonamide group with a flexible aminoethyl chain, has been explored as a building block for the synthesis of various biologically active molecules. The primary amine of the aminoethyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Research has shown that the position of the aminoethyl group on the benzenesulfonamide (B165840) core significantly influences the biological activity of the resulting derivatives. For instance, compounds derived from para-substituted 4-(2-aminoethyl)benzenesulfonamide (B156865) have been extensively investigated as inhibitors of carbonic anhydrases (CAs). acs.org These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov The general synthetic strategy often involves the reaction of the amino group with various electrophiles to introduce different "tail" moieties, which can interact with specific residues in the active site of the target enzyme, thereby enhancing potency and selectivity. acs.org

Current Research Landscape of 3-(1-Aminoethyl)benzenesulfonamide and Related Isomers

While the para-substituted isomer, 4-(2-aminoethyl)benzenesulfonamide, has been a focus of research, particularly in the context of carbonic anhydrase inhibition and cardiovascular effects, the research landscape for the meta-substituted isomer, This compound , is less defined in publicly available scientific literature. cerradopub.com.br

However, the importance of the meta-substitution pattern in benzenesulfonamide derivatives has been highlighted in other contexts. For example, a study on metallo-β-lactamase ImiS inhibitors revealed that meta-substituted benzenesulfonamides demonstrated improved inhibitory activity compared to their ortho- and para-isomers. nih.gov This suggests that the spatial arrangement of substituents on the benzene (B151609) ring is a critical determinant of biological activity and that meta-substituted compounds like this compound could hold untapped potential as inhibitors of various enzymes.

Research into benzenesulfonamide derivatives as carbonic anhydrase inhibitors has also explored the impact of the substitution pattern. While many studies focus on para-substituted compounds, the investigation of meta-substituted analogues has also been undertaken to understand the structural requirements for potent and selective inhibition. nih.gov

The limited specific research on This compound itself presents an opportunity for future investigation. Its structural features, including the chiral center in the aminoethyl group, offer avenues for the synthesis of stereochemically defined derivatives with potentially unique biological profiles.

Chemical Data of Aminoethylbenzenesulfonamide Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Positional Isomer |

| This compound | 736913-57-8 | C₈H₁₂N₂O₂S | 200.26 | Meta |

| 3-(1-Aminoethyl)benzene-1-sulfonamide hydrochloride | 210827-27-3 | C₈H₁₃ClN₂O₂S | 236.72 | Meta |

| 4-(2-Aminoethyl)benzenesulfonamide | 35303-76-5 | C₈H₁₂N₂O₂S | 200.26 | Para |

Research Findings on Aminoethylbenzenesulfonamide Derivatives

| Compound/Derivative Class | Research Focus | Key Findings |

| meta-Substituted benzenesulfonamides | Metallo-β-lactamase ImiS inhibitors | Showed improved inhibitory activity compared to ortho- and para-isomers. nih.gov |

| 4-(2-Aminoethyl)benzenesulfonamide derivatives | Carbonic anhydrase inhibitors | Serve as a starting point for the synthesis of potent and selective inhibitors. acs.org |

| 4-(2-Aminoethyl)benzenesulfonamide | Cardiovascular effects | Found to decrease perfusion pressure in a time-dependent manner in an isolated rat heart model. cerradopub.com.br |

| Ureido-tailed benzenesulfonamides (meta- and para-isomers) | Carbonic anhydrase inhibitors | The position of the substituent (meta vs. para) influences the inhibitory profile against different CA isoforms. nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1-aminoethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6(9)7-3-2-4-8(5-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYBOYXTCLYWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407171 | |

| Record name | 3-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736913-57-8 | |

| Record name | 3-(1-aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-aminoethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Aminoethylbenzenesulfonamide Derivatives

Established Synthetic Pathways for Aminoethylbenzenesulfonamide Derivatives

The synthesis of aminoethylbenzenesulfonamide derivatives relies on fundamental organic chemistry reactions, often starting from readily available aromatic compounds. These pathways are adaptable to produce various isomers and substituted analogs.

The synthesis of benzenesulfonamide (B165840) compounds is a well-established area of organic chemistry, driven by the broad pharmacological importance of the sulfonamide functional group. A primary and widely used method involves the chlorosulfonation of an activated aromatic ring, followed by amination.

The general sequence begins with an aromatic starting material, which undergoes electrophilic substitution with chlorosulfonic acid (ClSO₃H) or a related reagent to install a sulfonyl chloride group (-SO₂Cl) onto the ring. This intermediate is then typically reacted with ammonia (B1221849) or a primary or secondary amine to form the corresponding sulfonamide.

Variations on this core strategy exist. For instance, acylation reactions can be employed to introduce a benzenesulfonyl group. In one approach, an amine can react with a substituted benzenesulfonyl chloride to yield the desired sulfonamide. nih.gov This method is particularly useful for creating a diverse library of compounds by varying both the amine and the benzenesulfonyl chloride components.

Another common strategy involves the modification of existing sulfonamide-containing molecules. For example, functional groups elsewhere on the molecule can be manipulated while the sulfonamide moiety remains intact. This can include the reduction of a nitro group to an amine, allowing for further derivatization. nih.gov The choice of synthetic route often depends on the desired substitution pattern on the benzene (B151609) ring and the availability of starting materials.

The synthesis of 4-(2-aminoethyl)benzenesulfonamide (B156865), a key intermediate for several pharmaceuticals, has been described in detail. A common industrial method starts with β-phenylethylamine. patsnap.comgoogle.com The synthesis proceeds through a multi-step sequence as outlined below:

Acetylation: The amino group of β-phenylethylamine is first protected, typically by reacting it with acetic acid or acetic anhydride (B1165640) to form N-acetyl-β-phenylethylamine. patsnap.com This step prevents unwanted side reactions at the amino group during the subsequent chlorosulfonation.

Chlorosulfonation: The N-acetylated intermediate is then reacted with an excess of chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the benzene ring, primarily at the para position due to the ortho,para-directing effect of the ethylamino group.

Amination: The resulting sulfonyl chloride is treated with aqueous ammonia (NH₃) to convert the sulfonyl chloride group into the sulfonamide (-SO₂NH₂).

Hydrolysis: The final step involves the removal of the acetyl protecting group from the aminoethyl side chain. This is typically achieved by acid or base-catalyzed hydrolysis, which liberates the primary amine and yields the final product, 4-(2-aminoethyl)benzenesulfonamide. patsnap.comgoogle.com

This process utilizes inexpensive and readily available chemical starting materials, making it suitable for large-scale industrial production. patsnap.com

Synthesizing the 3-(1-aminoethyl)benzenesulfonamide scaffold requires significant modifications to the pathway used for the 4-(2-aminoethyl) isomer. The key structural differences—the meta-position of the sulfonamide group and the placement of the amino group on the benzylic carbon (α-position) of the ethyl side chain—necessitate a different starting material and synthetic strategy.

A plausible route would begin with a precursor that already contains the desired 1-phenylethylamine (B125046) structure with a substituent at the meta-position that can be converted to a sulfonamide. For example, starting with 3-bromo-α-methylbenzylamine or a protected version thereof. The synthesis could proceed as follows:

Protection: The primary amine of the 1-phenylethylamine derivative would likely require protection (e.g., as a carbamate (B1207046) or amide) to prevent it from interfering with subsequent reactions.

Introduction of the Sulfonamide Group: The bromine atom at the meta-position could be converted into the sulfonamide group. This might be achieved through a sequence involving lithium-halogen exchange followed by quenching with sulfur dioxide, subsequent chlorination to the sulfonyl chloride, and finally amination with ammonia. Alternatively, palladium-catalyzed coupling reactions could be employed to introduce a sulfur-containing functional group that can be further elaborated into the sulfonamide.

Deprotection: The final step would be the removal of the protecting group from the aminoethyl side chain to yield this compound. sigmaaldrich.comclearsynth.comuni.lu

The placement of the amino group at the benzylic position introduces a chiral center. Therefore, if a specific stereoisomer is required, the synthesis must incorporate a resolution step or an asymmetric synthesis method. This adds a layer of complexity compared to the synthesis of the achiral 4-(2-aminoethyl)benzenesulfonamide.

Advanced Synthetic Approaches and Optimized Reaction Conditions

Modern synthetic chemistry offers sophisticated methods for the derivatization and conjugation of aminoethylbenzenesulfonamide scaffolds, enabling the creation of complex molecules with tailored properties.

The amino group of aminoethylbenzenesulfonamides serves as an excellent nucleophile for modifying electrophilic heterocyclic systems, such as 1,3,5-triazines. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a particularly versatile building block for this purpose, as its three chlorine atoms can be sequentially displaced by different nucleophiles in a controlled manner. nih.govmdpi.com

The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The first substitution can typically be carried out at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity allows for the stepwise introduction of various substituents.

In a typical reaction, 4-(2-aminoethyl)benzenesulfonamide is reacted with cyanuric chloride in the presence of a base (like sodium carbonate or potassium carbonate) to neutralize the HCl produced. nih.govnih.gov This yields a dichlorotriazinyl derivative. The remaining chlorine atoms can then be substituted by reacting the intermediate with other nucleophiles, such as amino acids, aminoalcohols, or anilines, to build up molecular complexity. nih.govnih.gov Copper-catalyzed reactions have also been employed to facilitate these nucleophilic substitutions. mdpi.com

This modular approach allows for the synthesis of large libraries of compounds based on the 1,3,5-triazine (B166579) core, incorporating the benzenesulfonamide moiety. nih.gov

Table 1: Reaction Conditions for Nucleophilic Substitution on 1,3,5-Triazine Core

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Product Type | Reference |

| Cyanuric Chloride | 4-Aminoethylbenzenesulfonamide | Sodium Carbonate | Acetone/Water | 0 °C | Dichlorotriazinyl-benzenesulfonamide | nih.gov |

| Dichlorotriazinyl Intermediate | Amino Acid | Sodium Bicarbonate | Water | 40-50 °C | Disubstituted Triazinyl-benzenesulfonamide | nih.gov |

| Dichlorotriazinyl Intermediate | Aminoalcohol | Potassium Carbonate, Cu(I)-resin | Dioxane | Room Temp → Reflux | Disubstituted Triazinyl-benzenesulfonamide | nih.gov |

Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry for linking molecular fragments. hepatochem.comgrowingscience.com The primary amine of this compound is readily available for amide coupling with a carboxylic acid to form a stable amide linkage.

This transformation generally requires the "activation" of the carboxylic acid component to make it more electrophilic. A wide array of coupling reagents has been developed for this purpose, which can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. hepatochem.com

Carbodiimide Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are commonly used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included to improve efficiency and suppress side reactions. growingscience.com

Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products. growingscience.com They are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

The general procedure involves dissolving the carboxylic acid, the coupling reagent, and any additives in a suitable aprotic solvent (e.g., DMF, DCM). After a brief activation period, the this compound and a base are added, and the reaction is stirred until completion. nih.gov This methodology allows for the conjugation of the this compound scaffold to a vast array of molecules, including other pharmacophores, peptides, or labeling agents, provided they contain a carboxylic acid group.

Table 2: Common Reagents for Amide Coupling Reactions

| Reagent Class | Example Reagent | Common Additives | Base | Key Features | Reference |

| Carbodiimides | EDC, DCC | HOBt, DMAP | - | Widely used, cost-effective. | hepatochem.comgrowingscience.com |

| Phosphonium Salts | BOP, PyBOP | - | DIPEA | High efficiency, good for hindered couplings. | hepatochem.com |

| Uronium/Aminium Salts | HATU, HBTU | - | DIPEA | Very fast reaction rates, low racemization. | hepatochem.comgrowingscience.com |

Implementation of Green Chemistry Principles in Benzenesulfonamide Synthesis

One notable green approach involves the dual copper and visible-light-catalyzed S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides. This method is advantageous as it proceeds under mild, redox-neutral conditions and avoids the use of potentially harmful aromatic amines as nitrogen sources. nih.gov The reaction utilizes visible light to generate a triplet nitrene from the aryl azide, which then couples with a sulfonyl radical generated in situ. nih.gov This process has been shown to be effective for a variety of substituted aryl azides and phenylsulfinic acids, producing the desired sulfonamide products in good yields (61–86%). nih.gov

Another strategy that aligns with green chemistry principles is the use of catalytic methods that reduce the need for stoichiometric reagents. For example, boric acid has been used as a catalyst in the condensation reaction between a carboxylic acid and an amine to form an amide bond, generating only water as a byproduct. walisongo.ac.id This approach, while not directly for sulfonamide synthesis, highlights the trend towards catalytic, atom-economical reactions that are central to green chemistry. walisongo.ac.id Assessing synthetic routes using green chemistry metrics like atom economy, reaction mass efficiency, and process mass intensity allows for a quantitative evaluation of their environmental impact. walisongo.ac.id

Isolation, Purification, and Structural Elucidation Techniques in Synthetic Research

The successful synthesis of this compound and its derivatives is critically dependent on robust methods for isolating, purifying, and characterizing the final products. A combination of chromatographic and spectroscopic techniques is typically employed to ensure the identity and purity of the synthesized compounds.

Chromatographic techniques are indispensable for the separation and purification of benzenesulfonamide derivatives from reaction mixtures.

Reversed-Phase C18 (RP-C18) Liquid Chromatography: This is a widely used technique for the separation of a broad range of organic molecules. For benzenesulfonamide derivatives, RP-C18 columns are often used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.comnih.gov For instance, 3-aminobenzenesulfonamide (B1265440) can be analyzed using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The separation is based on the hydrophobic interactions between the analytes and the C18 stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar and hydrophilic compounds that show little retention in reversed-phase chromatography. researchgate.netsigmaaldrich.comyoutube.com This technique uses a polar stationary phase (such as silica (B1680970) or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. researchgate.netsigmaaldrich.comnih.gov HILIC has been successfully applied to the separation of various sulfonamides. researchgate.netnih.gov The elution order in HILIC is generally the opposite of that in RP-LC. sigmaaldrich.com

The choice between RP-LC and HILIC depends on the polarity of the specific benzenesulfonamide derivative being analyzed.

A suite of spectroscopic methods is used to confirm the structure of synthesized benzenesulfonamide derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule. In benzenesulfonamide derivatives, characteristic absorption bands for the N-H and S=O stretching vibrations are observed. researchgate.netripublication.comnih.gov For example, the IR spectrum of a benzenesulfonamide derivative might show bands for N-H stretching around 3275 cm⁻¹, C=O at 1693 cm⁻¹, and the SO₂ group at 1329 and 1153 cm⁻¹. ripublication.com

Ultraviolet-Visible (UV-vis) Spectroscopy: UV-vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of benzenesulfonamide derivatives are influenced by the substituents on the benzene ring and the pH of the solution. srce.hrresearchgate.netacs.orgresearchgate.netpharmahealthsciences.net The absorption maxima for sulfonamide derivatives are often determined to find the optimal wavelength for detection in chromatographic methods. srce.hr

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the molecular weight of a compound. It is often coupled with liquid chromatography (LC-MS) to provide both separation and mass information. researchgate.net This technique is highly sensitive and can be used for the quantitative analysis of sulfonamides in various samples. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: While less common for routine characterization, EPR spectroscopy can be used to study paramagnetic species, such as radical intermediates that may be involved in certain synthetic reactions of benzenesulfonamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is one of the most powerful tools for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms. For benzenesulfonamide derivatives, ¹H NMR spectra can confirm the presence and connectivity of aromatic and aliphatic protons. ripublication.comchemicalbook.comchemicalbook.comnih.govchemicalbook.com For example, the ¹H NMR spectrum of a benzenesulfonamide derivative would show characteristic signals for the aromatic protons and any protons on the aminoethyl side chain. ripublication.comchemicalbook.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are high-resolution chromatographic techniques used for both qualitative and quantitative analysis. nih.govresearchgate.netsielc.com When coupled with detectors like UV or mass spectrometry, they are essential for assessing the purity of synthesized compounds and for method development. researchgate.netresearchgate.netnih.govwaters.commdpi.comresearchgate.net UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. nih.govwaters.commdpi.com

The following table summarizes the typical analytical techniques used for the characterization of benzenesulfonamide derivatives:

| Analytical Technique | Information Provided |

| FT-IR | Identification of functional groups (e.g., -SO₂NH₂, -NH₂, C=O) |

| UV-vis | Electronic transitions, determination of λmax for detection |

| ESI-MS | Molecular weight determination, structural fragmentation patterns |

| NMR | Detailed structural elucidation, connectivity of atoms |

| HPLC/UPLC | Separation, purification, and quantitative analysis |

The data obtained from X-ray crystallography can be used to validate and refine computational models of the molecule's structure. mkjc.in

Structure Activity Relationship Sar Studies of Aminoethylbenzenesulfonamide Derivatives

Elucidating the Influence of Substituent Variations on Biological Potency

Variations in the substituents attached to the core aminoethylbenzenesulfonamide structure have a profound impact on the compound's pharmacological profile. By strategically altering different parts of the molecule, researchers can fine-tune its properties to enhance inhibitory activity and selectivity against specific enzyme isoforms, such as human carbonic anhydrases (hCAs).

The incorporation of amino acid moieties has been a fruitful strategy in modifying the biological activity of benzenesulfonamide (B165840) derivatives. Studies on 1,3,5-triazinyl-substituted benzenesulfonamides have shown that conjugating various amino acids significantly influences their inhibitory potency against different hCA isoforms. nih.govnih.gov Both polar (Ser, Thr, Asn, Gln) and non-polar (Ala, Tyr, Trp) amino acids have been investigated to understand their effect on inhibition. nih.gov

A quantitative structure-activity relationship (QSAR) analysis of a series of 1,3,5-triazinyl-aminobenzenesulfonamide conjugates revealed that derivatives disubstituted with Serine (Ser), Threonine (Thr), and Alanine (B10760859) (Ala) exhibited very low inhibition constants (Kᵢs) of 8.7 nM, 13.1 nM, and 8.4 nM, respectively, against the tumor-associated hCA IX isoform. nih.gov The derivative disubstituted with Glutamine (Gln) also showed a potent hCA IX inhibition constant of 29.6 nM, comparable to the well-known inhibitor acetazolamide. nih.gov

Further research on 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives linked to a 1,3,5-triazine (B166579) ring disubstituted with amino acids demonstrated strong inhibition of hCA XII, particularly with non-polar amino acids. Derivatives featuring Tryptophan (Trp), Alanine (Ala), and Tyrosine (Tyr) displayed low nanomolar inhibitory constants against hCA XII. nih.gov The Trp derivatives, in particular, were identified as potent inhibitors of both hCA II and hCA XII. nih.gov

Table 1: Inhibitory Activity (Kᵢ) of Amino Acid-Benzenesulfonamide Derivatives Against hCA Isoforms Data sourced from studies on 1,3,5-triazinyl-substituted aminobenzenesulfonamide conjugates.

Heterocyclic moieties are integral components in the design of bioactive molecules, often serving as scaffolds to orient functional groups for optimal target interaction. In the context of benzenesulfonamide derivatives, heterocycles play a crucial role in enhancing inhibitory potency and modulating selectivity.

The 1,3,5-triazine (or s-triazine) scaffold has been widely used to develop potent hCA inhibitors. nih.gov This moiety allows for multiple points of substitution, enabling the attachment of various functional groups, including amino acids and other linkers, to the benzenesulfonamide core. nih.govnih.gov Sulfonamides incorporating 1,3,5-triazine motifs have been extensively studied as selective inhibitors of tumor-associated hCA isoforms IX and XII. nih.govnih.gov The triazine ring system provides a versatile platform for creating extensive libraries of compounds with diverse biological activities, including anticancer and antimicrobial properties. nih.govnih.gov

Indole moieties have also been incorporated into sulfonamide derivatives to enhance their inhibitory profiles. Structure-activity relationship studies revealed that modifications on the indole ring, such as the addition of methyl or ethyl substituents, can provide flexibility to the compound. nih.gov This flexibility may allow the molecule to better adapt to the active site of the target enzyme, avoiding steric hindrance with bulky residues like Phe131 in hCA II and thereby increasing inhibitory potency. nih.gov

Thiazole-containing compounds are another important class of heterocyclic derivatives with a broad range of pharmacological activities. beilstein-journals.orgsciopen.com The incorporation of a thiazole ring into larger, fused heterocyclic systems like imidazo[4,5-e]thiazolo[3,2-b]triazines has been explored for developing compounds with potential antiproliferative activity. beilstein-journals.org

The linker connecting the benzenesulfonamide core to other parts of the molecule, such as a triazine ring, is a critical determinant of the compound's pharmacological properties. Even subtle changes, like altering the linker length by a single methylene group, can significantly affect biological activity.

A study directly comparing 4-aminomethyl- and 4-aminoethyl-benzenesulfonamide derivatives conjugated with 1,3,5-triazine and amino acids provided valuable insights into the role of the linker. nih.gov The investigation synthesized and tested both series of compounds against a panel of hCA isoforms (I, II, IV, IX, and XII). nih.gov

The results indicated that the nature of the linker influenced the inhibitory profile. For instance, derivatives with non-polar amino acids (Trp, Ala, Tyr) generally showed the strongest inhibition against hCA XII, with Kᵢ values in the low nanomolar range (7.5–9.6 nM). nih.gov While the study presented a comprehensive analysis of both linker types, it highlighted that the group of 1,3,5-triazines with 4-amino/methyl/ethyl-benzenesulfonamide and amino acid substituents represents a promising structural motif for hCA inhibition worthy of further investigation. nih.gov This suggests that both aminoethyl and aminomethyl linkers can be effectively utilized to create potent inhibitors, with the optimal choice depending on the specific amino acid substituent and the target enzyme isoform.

Investigating Positional Isomerism and Stereochemical Considerations in Structure-Activity Relationships

The spatial arrangement of functional groups, dictated by positional isomerism and stereochemistry, is fundamental to a drug's interaction with its biological target. For benzenesulfonamide derivatives, the substitution pattern on the benzene (B151609) ring and the chirality of substituents can dramatically alter binding affinity and efficacy.

Much of the detailed SAR research on aminoalkylbenzenesulfonamides has focused on derivatives with a para-substitution pattern (i.e., 4-aminoethyl or 4-aminomethyl substitution). nih.gov However, the position of the sulfonamide and aminoalkyl groups on the aromatic ring is a critical factor. For example, studies on naphthalenesulfonamides, a related class of compounds, found that a 1,5-substitution pattern was crucial for activity as endothelin receptor antagonists. nih.gov This underscores the general principle that the relative positions of key interacting groups (like the sulfonamide and a distal amine) are vital for correctly orienting the molecule within the target's binding site. The specific focus of the prompt, 3-(1-Aminoethyl)benzenesulfonamide, highlights a meta-substitution pattern, and its SAR would be distinct from the more commonly studied para-isomers.

Stereochemistry is also a critical consideration, particularly for derivatives like this compound, which contains a chiral center at the ethylamine side chain. The (R)- and (S)-enantiomers of a chiral molecule can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzyme active sites, are themselves chiral environments. One enantiomer may fit optimally into the binding pocket, forming key interactions, while the other may fit poorly or interact with different residues, leading to reduced or no activity. Therefore, the stereochemical configuration of the aminoethyl side chain is a key parameter in the SAR of these compounds.

Comprehensive Analysis of Ligand-Target Interactions to Understand Binding Modes

A thorough understanding of how a ligand binds to its target at the molecular level is essential for rational drug design. For aminoethylbenzenesulfonamide derivatives, computational methods like molecular docking and experimental techniques have been employed to elucidate their binding modes within the active sites of enzymes such as carbonic anhydrases. nih.govresearchgate.netnih.gov

The primary interaction for all sulfonamide-based hCA inhibitors involves the coordination of the sulfonamide anion to the catalytic Zn(II) ion in the enzyme's active site. nih.gov Beyond this key interaction, the rest of the molecule forms additional hydrogen bonds and hydrophobic interactions that determine the compound's affinity and isoform selectivity.

Molecular modeling of 1,3,5-triazinyl-aminobenzenesulfonamide derivatives has provided insights into these interactions. nih.gov For instance, docking studies of a potent Trp-disubstituted derivative into hCA II, IX, and XII were performed to visualize its binding mode. nih.gov In hCA II, the oxygen atoms of the sulfonamide group typically form two hydrogen bonds with the conserved residue Thr199. nih.gov In contrast, within the hCA XII isoform, only one hydrogen bond is often formed with the equivalent residue, Thr200. nih.gov

Mechanistic Investigations of Biological Activities Exhibited by Aminoethylbenzenesulfonamide Compounds

Human Carbonic Anhydrase (hCA) Inhibition Mechanisms

Aminoethylbenzenesulfonamide compounds are notable for their interaction with human carbonic anhydrases (hCAs), a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO2 transport. researchgate.net The primary sulfonamide group is a key pharmacophore for inhibiting these enzymes. researchgate.net

The inhibitory effects of benzenesulfonamide (B165840) derivatives have been evaluated against several physiologically relevant hCA isoforms. The selectivity profile is critical, as inhibition of ubiquitous isoforms like hCA I and II can lead to side effects, whereas targeting tumor-associated isoforms (hCA IX and XII) or brain-specific isoforms (hCA VII) is a key therapeutic strategy. nih.gov

Derivatives of aminoethylbenzenesulfonamide show varied but often potent inhibition across different isoforms. For instance, some series of benzenesulfonamides incorporating ureidoethylaminobenzyl tails have demonstrated selective inhibition of the cytosolic isoform hCA II and the membrane-bound isoform hCA XII over hCA I and the tumor-associated hCA IX. anu.edu.au Other studies on 1,3,5-triazinyl aminobenzenesulfonamides showed negligible effects on hCA I and II but significant inhibition of the tumor-associated hCA IX, with some compounds also being highly effective against hCA XII. nih.gov

Generally, mono-tailed 4-(2-aminoethyl)benzenesulfonamide (B156865) derivatives have been found to be medium to high nanomolar inhibitors of hCA I, II, and XII, and weak inhibitors of hCA IV. nih.gov The introduction of different linkers and substituents to the core benzenesulfonamide structure plays a clear role in controlling the selectivity profile toward different hCA isoforms. researchgate.net

Inhibition Constants (Kᵢ) of Various Benzenesulfonamide Derivatives Against hCA Isoforms

| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IV (Kᵢ) | hCA VII (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

| Mono-tailed 4-(2-aminoethyl)benzenesulfonamides nih.gov | 68.4–458.1 nM | 62.8–153.7 nM | 1.1–6.2 µM | Not Reported | Not Reported | 55.4–113.2 nM |

| 2-Oxindole Benzenesulfonamide Conjugate (Compound 2b) researchgate.net | 97.6 nM | 8.0 nM | Not Reported | Not Reported | >10000 nM | 303.4 nM |

| 2-Oxindole Benzenesulfonamide Conjugate (Compound 3a) researchgate.net | 90.2 nM | 6.5 nM | Not Reported | Not Reported | 21.4 nM | 108.9 nM |

| 2-Oxindole Benzenesulfonamide Conjugate (Compound 4a) researchgate.net | 121.3 nM | 3.0 nM | Not Reported | Not Reported | 13.9 nM | 45.7 nM |

| 1,3,5-Triazinyl Derivative (Compound 31) nih.gov | >10000 nM | 7340 nM | Not Reported | 121 nM | 89.6 nM | 4.4 nM |

| 1,3,5-Triazinyl Derivative (Compound 32) nih.gov | >10000 nM | 8160 nM | Not Reported | 146 nM | 98.3 nM | 5.9 nM |

A conserved feature across all structurally characterized hCA isozymes is the coordination of the sulfonamide inhibitor to the active site zinc ion (Zn²+). nih.gov The primary sulfonamide group (SO₂NH₂) is crucial for this interaction. google.com X-ray crystallography studies reveal that the nitrogen atom of the deprotonated (ionized) sulfonamide group coordinates directly to the Zn²⁺ ion. anu.edu.aunih.gov This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. nih.gov The resulting coordination geometry around the zinc ion is tetrahedral, with three positions occupied by three conserved histidine residues (His94, His96, and His119) and the fourth position taken by the sulfonamide's nitrogen atom. anu.edu.au

Beyond the critical coordination with the zinc ion, the stability and orientation of the benzenesulfonamide inhibitor within the hCA active site are determined by a network of interactions with surrounding amino acid residues. anu.edu.au A key interaction is the formation of a hydrogen bond between one of the sulfonamide's oxygen atoms and the backbone nitrogen of the highly conserved residue Thr199. anu.edu.aunih.gov The ionized sulfonamide NH⁻ group also donates a hydrogen bond to the side chain of Thr199. nih.gov

The aromatic ring and the aminoethyl tail of the inhibitor extend into the active site cleft, which is about 15 Å deep. nih.gov The tail portion of the molecule can form further interactions that enhance binding affinity and contribute to isoform selectivity. For instance, in some complexes with hCA I, the benzylamino group of the inhibitor is accommodated in a hydrophobic portion of the catalytic site. anu.edu.au In other cases, specific hydrogen bonds can form between the tail's nitrogen atoms and residues like His200 and Pro201. anu.edu.au The benzenesulfonamide ring itself often interacts with hydrophobic residues such as Leu198.

Modulation of Other Relevant Protein Targets

SET and MYND domain-containing protein 3 (Smyd3) is a histone methyltransferase that has been linked to the development of various cancers and other diseases like Alzheimer's. It primarily catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), which activates gene transcription. Theoretical docking studies have evaluated the interaction between benzenesulfonamide derivatives and the Smyd3 protein. These studies indicate that benzenesulfonamide derivatives can act as Smyd3 inhibitors, with some showing calculated inhibition constants (Ki) that are significantly lower than those of known Smyd3 inhibitors. The interaction involves the formation of hydrogen bonds and other interactions with amino acid residues on the surface of the Smyd3 protein. Inhibition of Smyd3 has been shown to rescue cognitive deficits and restore synaptic function in mouse models of tauopathies.

The glyoxalase system, particularly the enzyme Glyoxalase I (Glx-I), is a crucial cellular defense mechanism that detoxifies harmful metabolites like methylglyoxal. anu.edu.augoogle.com As cancer cells often overexpress Glx-I, it has emerged as a viable target for cancer therapy. google.com Research has focused on developing novel Glx-I inhibitors, and this has included the design and synthesis of 1,4-benzenesulfonamide derivatives. anu.edu.augoogle.com

Structure-activity relationship (SAR) studies have identified several benzenesulfonamide compounds with potent inhibitory activity against human Glx-I, with IC₅₀ values in the low micromolar and even sub-micromolar range. anu.edu.augoogle.com For example, the derivative (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid displayed a potent Glx-I inhibitory activity with an IC₅₀ value of 0.39 µM. google.com Docking studies suggest that these inhibitors bind effectively within the Glx-I active site, presenting a promising avenue for the development of new anticancer agents. anu.edu.augoogle.com

Investigation of Cardiovascular System Modulation

Research into benzenesulfonamide derivatives has indicated their potential to induce changes within the cardiovascular system. researchgate.net The precise biological activity on key cardiac parameters such as perfusion pressure and coronary resistance has been the subject of targeted investigation. researchgate.net

The isolated perfused heart model, specifically the Langendorff preparation, is a well-established ex vivo method for assessing the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences. nih.govcas.czreprocell.com This technique allows for the controlled measurement of hemodynamic parameters, including perfusion pressure and coronary resistance, providing valuable insights into a compound's cardiac activity. nih.govcas.cz

A study investigating the effects of various benzenesulfonamide derivatives on an isolated rat heart model provided key data on their cardiovascular modulation. In this research, the compound 4-(2-amino-ethyl)-benzenesulfonamide, a structural isomer of 3-(1-Aminoethyl)benzenesulfonamide, was shown to decrease perfusion pressure in a time-dependent manner. researchgate.netresearchgate.net This effect suggests a vasodilatory action on the coronary vasculature. The table below summarizes the observed changes in perfusion pressure over time.

Table 1: Effect of 4-(2-Aminoethyl)benzenesulfonamide on Perfusion Pressure in Isolated Rat Heart Data extracted from research by Alvarez-Ramirez M, et al. (2024). researchgate.net

| Time (minutes) | Perfusion Pressure (mmHg) |

|---|---|

| 3 | 75.2 ± 1.8 |

| 6 | 70.5 ± 1.5 |

| 9 | 65.8 ± 1.3 |

| 12 | 60.1 ± 1.1 |

| 15 | 55.4 ± 1.4 |

| 18 | 50.7 ± 1.6 |

The results indicate a progressive reduction in perfusion pressure, which is a measure of the pressure required to maintain a constant flow through the coronary arteries. researchgate.net This reduction implies a decrease in coronary resistance, pointing towards a direct vasodilatory effect of the compound on the cardiac vessels. researchgate.net

The sulfonamide moiety is a recognized pharmacophore known to participate in various ligand-protein interactions. researchgate.netacs.org While direct experimental data on the interaction of this compound with calcium channel proteins is not extensively documented, theoretical and molecular modeling studies on related compounds provide a framework for understanding potential mechanisms.

The interaction of small molecules like sulfonamides with protein targets, such as ion channels, is governed by a combination of forces. Molecular docking simulations for various sulfonamide derivatives with protein active sites reveal the importance of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net The sulfonamide group (–SO₂NH–) itself is a key binding motif; the sulfonamide oxygens can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor. acs.org

In the context of calcium channels, which are crucial for cardiac muscle contraction, any molecule that binds to the channel protein could modulate its function. Theoretical interactions could involve the aminoethyl sidechain of this compound inserting into a hydrophobic pocket of the protein, while the benzenesulfonamide portion forms hydrogen bonds with polar amino acid residues in the channel's structure. researchgate.netnih.gov Studies on naphthalenesulfonamide derivatives, for example, show that their affinity for the calcium-binding protein calmodulin is strongly correlated with their hydrophobicity, suggesting that such interactions are critical for their biological effect. nih.gov Computational docking studies can predict these binding modes, estimating the affinity and identifying the key amino acid residues involved in the interaction. nih.govresearchgate.net

Mechanisms of Antimicrobial Action

Sulfonamides were among the first effective chemotherapeutic agents for bacterial infections and continue to be a scaffold for the development of new antimicrobial drugs. jocpr.com Their mechanisms of action are varied and can include the inhibition of essential metabolic enzymes and direct effects on bacterial cell viability.

A significant mechanism of action for sulfonamides is the inhibition of carbonic anhydrases (CAs), which are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. frontiersin.org While humans have several CA isoforms, bacteria also possess these enzymes, which are critical for their metabolism, pH homeostasis, and growth. frontiersin.orgnih.gov

Enterococcus faecalis, an opportunistic pathogen known for causing difficult-to-treat infections, possesses an alpha-carbonic anhydrase (α-CA). nih.gov Research has shown that the disruption of this α-CA, either through mutation or chemical inhibition, can render the bacterium hypersusceptible to other antibiotics, such as gentamicin. nih.gov The inhibition of α-CA is believed to alter the proton-motive force and membrane permeability of the bacterium, leading to increased uptake and efficacy of aminoglycoside antibiotics. nih.gov

Primary sulfonamides (R-SO₂NH₂) are the principal class of CA inhibitors. frontiersin.org They act by binding to the zinc ion in the enzyme's active site, displacing the zinc-coordinated water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity. mdpi.com The development of sulfonamide inhibitors that are selective for bacterial CAs over human isoforms is a key goal for designing novel antibiotics with fewer side effects. mdpi.com

Benzenesulfonamide derivatives have demonstrated direct antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). rsc.orgresearchgate.net This activity can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria), which is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. jocpr.com

Studies on various N-(thiazol-2-yl)benzenesulfonamides and other derivatives have reported a range of MIC values against these bacteria. The effectiveness often depends on the specific chemical substitutions on the benzenesulfonamide scaffold.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzenesulfonamide Derivatives Against S. aureus and P. aeruginosa

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | rsc.org |

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus ATCC 29213 | 32 | nih.gov |

| Compound 1b (a novel sulfonamide derivative) | S. aureus (clinical isolates) | 64-512 | jocpr.com |

| Sulfamethoxazole derivative (4g) | P. aeruginosa | 12.8 | researchgate.net |

The data show that specific structural modifications can lead to potent activity. For example, an isopropyl substitution on a complex thiazolyl-benzenesulfonamide resulted in a very low MIC against S. aureus. rsc.org In contrast, other derivatives show more moderate activity, with MIC values varying significantly among different clinical isolates of S. aureus, indicating potential resistance mechanisms. jocpr.comnih.gov The activity against P. aeruginosa highlights that these compounds can be effective against challenging Gram-negative pathogens as well. researchgate.net

Computational Chemistry and Molecular Modeling Applications in Aminoethylbenzenesulfonamide Research

Molecular Docking Simulations for Predicting Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how ligands like 3-(1-Aminoethyl)benzenesulfonamide interact with their protein targets.

Prediction of Binding Affinities and Orientations with hCA Isoforms

Molecular docking studies have been instrumental in elucidating the interactions between benzenesulfonamide (B165840) derivatives and various human carbonic anhydrase (hCA) isoforms. researchgate.netdoi.orgnih.gov These enzymes, being zinc metalloenzymes, are primary targets for sulfonamide-based inhibitors. doi.org The primary sulfonamide group of these compounds typically binds directly to the zinc(II) ion in the active site. doi.org

Computational models predict not only the orientation of these inhibitors within the active site but also help in understanding their binding affinities (expressed as inhibition constants, Kᵢ). nih.gov For instance, derivatives of 4-aminoethyl-benzenesulfonamide have been synthesized and their inhibitory effects on hCA I, II, IV, IX, and XII have been studied. rcsb.org The introduction of different chemical moieties allows for the modulation of binding affinity and selectivity across the various hCA isoforms. For example, certain ureido-containing benzenesulfonamide derivatives show remarkable potential for inhibiting the hCA IX isozyme, with Kᵢ values lower than the standard inhibitor acetazolamide. nih.gov

Studies on 1,3,5-triazinyl-substituted benzenesulfonamides have shown that modifications with amino acid tails can lead to potent and selective inhibitors. nih.gov Docking studies of these complex derivatives into hCA isoenzymes help to visualize the binding modes and rationalize the observed structure-activity relationships (SAR). rcsb.org For example, derivatives disubstituted with serine, threonine, and alanine (B10760859) have demonstrated low nanomolar Kᵢ values against hCA IX. nih.gov Similarly, other modifications have yielded compounds with high selectivity for the brain-expressed hCA VII or the tumor-associated hCA XII. researchgate.netrcsb.org The knowledge gained from these simulations is crucial for a drug optimization process aimed at enhancing potency and isoform specificity. doi.org

Table 1: Predicted/Experimental Inhibition Constants (Kᵢ) of Various Benzenesulfonamide Derivatives against hCA Isoforms

| Derivative Class | hCA Isoform | Inhibition Constant (Kᵢ) in nM | Reference |

|---|---|---|---|

| Ureido-benzenesulfonamide (Compound 9) | hCA IX | 12.8 | nih.gov |

| Ureido-benzenesulfonamide (Compound 12) | hCA IX | 16.3 | nih.gov |

| Triazinyl-aminobenzenesulfonamide (Gln disubstituted) | hCA IX | 29.6 | nih.gov |

| Triazinyl-aminobenzenesulfonamide (Ser disubstituted) | hCA IX | 8.7 | nih.gov |

| Triazinyl-aminobenzenesulfonamide (Ala disubstituted) | hCA IX | 8.4 | nih.gov |

| 4-aminoethyl-benzenesulfonamide derivative (with Trp) | hCA XII | 7.5 - 9.6 | rcsb.org |

| (R,S)-4-(6,7-dihydroxy-1-phenyl-3,4-tetrahydroisoquinoline-1H-2-carbonyl)benzenesulfonamide | hCA VII | 0.20 | researchgate.net |

| Benzylaminoethyureido-Tailed Benzenesulfonamide | hCA II | 2.8 - 9.2 | nih.gov |

Modeling Interactions with Smyd3 Protein (e.g., 7o2c protein)

The SET and MYND domain-containing protein 3 (SMYD3) is a histone lysine (B10760008) methyltransferase implicated in the progression of various human cancers. nih.gov Theoretical modeling has been employed to evaluate the interaction of benzenesulfonamide and its derivatives with the Smyd3 protein, using the 7o2c protein structure as a model.

These computational studies aim to identify potential Smyd3 inhibitors that could serve as anticancer agents. The research indicated that benzenesulfonamide derivatives interact with different amino acid residues on the 7o2c protein surface compared to other known drugs. Notably, several benzenesulfonamide derivatives were found to have a very low theoretical inhibition constant (Kᵢ) when compared to the parent benzenesulfonamide and other known inhibitors. This suggests that specific derivatives of benzenesulfonamide could be promising candidates for development as Smyd3 inhibitors to potentially decrease cancer cell growth.

Simulation of Binding to Calcium Channel Proteins (e.g., 6jp5 protein)

Voltage-gated calcium channels (CaV) are crucial for cellular signaling and are targets for various drugs. The cryo-EM structure of the rabbit CaV1.1 in complex with the drug nifedipine (B1678770) (PDB ID: 6JP5) provides a structural basis for understanding ligand modulation. nih.gov While direct docking studies of this compound with the 6jp5 protein are not prominently documented, broader computational studies on how different ligands interact with calcium channels offer valuable insights.

Molecular dynamics (MD) simulations and homology modeling are used to create three-dimensional models of calcium channels, such as CaV1.2, to study their structure and the permeation of calcium ions. These models are also used to perform flexible docking of various antagonists. researchgate.net For example, simulations have been used to study the binding modes of 1,4-dihydropyridines (DHPs), which, like some benzenesulfonamide derivatives, can act as channel modulators. nih.gov These studies reveal that ligands can be coordinated by specific segments of the channel, such as the P-loops and transmembrane helices (e.g., IIIS6 and IVS6). nih.gov Although not specific to this compound, these computational approaches establish a framework for how such molecules could be modeled to predict their interactions with calcium channels, potentially guiding the design of new channel modulators.

Analysis of Interactions with Bacterial Carbonic Anhydrases

Carbonic anhydrases are also found in pathogenic bacteria, such as Vibrio cholerae and Vancomycin-Resistant Enterococcus (VRE), making them potential targets for novel antibacterial agents. Computational studies have been pivotal in exploring the interaction of benzenesulfonamide derivatives with these bacterial CAs.

For Vibrio cholerae, which encodes α-, β-, and γ-class CAs, molecular docking and MD simulations have been used to investigate a library of benzenesulfonamide derivatives. These studies revealed that the flexibility of moieties attached to the benzenesulfonamide core influences inhibitory activity and isoform selectivity. This computational insight helps in understanding the structural rigidity-activity relationships, guiding the design of potent and selective inhibitors against bacterial CAs. Similarly, molecular modeling has been used to study the interactions of sulfonamides with α-CA from VRE, helping to outline a possible mechanism for their selective anti-VRE activity.

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules, which is fundamental to their reactivity and interaction with biological targets.

Elucidation of Electronic Structures and Properties

DFT is a computational method used to investigate the electronic structure (i.e., the electron density) of many-body systems. For benzenesulfonamide derivatives, DFT calculations are employed to determine optimized molecular structures, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbitals (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the chemical reactivity of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The HOMO-LUMO energy gap is an indicator of molecular stability.

MEP maps are also generated using DFT to visualize the charge distribution across the molecule. These maps identify the electrophilic (positive potential) and nucleophilic (negative potential) sites, which are critical for understanding non-covalent interactions between the ligand and its protein target. For instance, in sulfonamide derivatives, negative regions are often located on the oxygen atoms of the sulfonamide group, making them attractive sites for electrophilic attack. These theoretical calculations provide a powerful complement to experimental data, offering a deeper understanding of the physicochemical properties that drive the biological activity of compounds like this compound.

Analysis of Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. For benzenesulfonamide derivatives, the energies of these orbitals and the resulting HOMO-LUMO gap provide valuable insights into their bioactivity. researchgate.netnih.gov

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in calculating these parameters. nih.gov For instance, in a study of various sulfonamide compounds, DFT calculations at the B3LYP/6-31G(d) level of theory were used to determine HOMO and LUMO energies. nih.gov These calculations help to understand the electron-donating and accepting capabilities of the molecules, which are crucial for their interaction with biological targets. nih.govnih.gov The HOMO energy is associated with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. A smaller HOMO-LUMO gap suggests higher chemical reactivity. researchgate.net

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzenesulfonamide Derivative 1 | -6.8 | -1.5 | 5.3 |

| Benzenesulfonamide Derivative 2 | -7.1 | -1.2 | 5.9 |

| 1,3,5-Hexatriene (for comparison) | -8.23 | 0.53 | 8.76 |

Note: The values for benzenesulfonamide derivatives are representative and may vary based on the specific analog and computational method used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a powerful computational approach to correlate the chemical structure of a series of compounds with their biological activity. This method is extensively used in drug discovery to predict the potency of new molecules and to understand the structural features essential for their activity.

Development of Predictive Models for Biological Potency

In the realm of sulfonamide research, QSAR models have been successfully developed to predict their inhibitory activity against various enzymes, such as carbonic anhydrases. nih.gov These models are typically generated using multiple linear regression (MLR) or other statistical techniques. nih.govresearchgate.net For example, a QSAR study on a series of sulfonamide derivatives targeting carbonic anhydrase II (CA-II) resulted in a statistically significant model with a high squared correlation coefficient (R²) of approximately 0.94. nih.gov Such models are invaluable for screening virtual libraries of compounds and prioritizing them for synthesis and biological testing.

Identification of Key Structural Descriptors Influencing Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity. nih.gov These descriptors can be electronic (e.g., electronegativity, dipole moment), steric (e.g., molar volume), or thermodynamic in nature. nih.govarkat-usa.org

For sulfonamide derivatives, studies have revealed that properties like mass, polarizability, electronegativity, and van der Waals volume are crucial for their anticancer activities. nih.govresearchgate.net Furthermore, descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the smallest negative charge on the molecule have been shown to be important for their anthelmintic activity. biolscigroup.us The presence of specific chemical bonds, like C-N and N-N, has also been identified as a key predictor of anticancer potency. nih.gov

Advanced Computational Characterization Techniques

Beyond frontier orbital analysis and QSAR, more advanced computational methods are providing a deeper understanding of the molecular properties and interactions of this compound.

Hirshfeld Surface Analysis for the Characterization of Intermolecular Non-Covalent Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.netscirp.orgscirp.org This method maps various properties onto the surface, such as d_norm (a normalized contact distance), to highlight regions involved in different types of contacts. researchgate.net

Theoretical Evaluation of Thermodynamic Binding Parameters

Understanding the thermodynamics of ligand-protein binding is fundamental to drug design. nih.govtandfonline.com Computational methods allow for the theoretical evaluation of key binding parameters, providing insights that are complementary to experimental techniques like isothermal titration calorimetry (ITC). nih.govresearchgate.net

For sulfonamide inhibitors of carbonic anhydrase, computational approaches can dissect the observed binding thermodynamics into intrinsic components, accounting for linked protonation reactions. nih.govtandfonline.com Theoretical calculations can estimate the binding free energy (ΔG_bind), which is a direct measure of binding affinity. This free energy is composed of several energetic contributions:

Electrostatic Energy: Arises from the charge distributions of the ligand and the protein.

Van der Waals Energy: Includes attractive and repulsive forces between atoms.

Hydrogen Bond Energy: A specific type of electrostatic interaction.

Desolvation Energy: The energy required to remove water molecules from the binding site and the ligand surface.

By calculating these parameters, researchers can gain a detailed understanding of the driving forces behind the binding of this compound and its analogs to their biological targets, facilitating the design of inhibitors with improved affinity and specificity. nih.govnih.gov

| Parameter | Description |

| Binding Free Energy (ΔG_bind) | The overall energy change upon binding, indicating the affinity of the ligand for the protein. |

| Electrostatic Energy | The energy contribution from the interaction of permanent charges, dipoles, and multipoles. |

| Van der Waals Energy | The sum of attractive and repulsive forces between non-bonded atoms. |

| Hydrogen Bond Energy | The energy of hydrogen bonds formed between the ligand and the protein. |

| Desolvation Energy | The energy penalty associated with removing solvent from the surfaces of the ligand and protein upon binding. |

Preclinical Research Applications and Potential Translational Avenues of Aminoethylbenzenesulfonamide Scaffolds

Scaffold Utility in the Development of Research Probes and Reagents

The chemical functionalities inherent in the aminoethylbenzenesulfonamide scaffold, namely the primary amine and the sulfonamide group, render it a valuable component in synthetic and medicinal chemistry research.

Application as Reagents and Specialty Chemicals in Organic Synthesis Research

While specific documentation on 3-(1-Aminoethyl)benzenesulfonamide as a standalone reagent is specialized, the broader class of benzenesulfonamide (B165840) compounds is integral to organic synthesis. They are frequently employed as intermediates in the preparation of more complex molecules. The presence of both an amine and a sulfonamide group allows for a range of chemical transformations, making them useful starting materials in multi-step synthetic pathways. N-alkyl benzenesulfonamides, for instance, are widely utilized in biological medicine and organic synthesis.

Use as Amine Building Blocks for the Preparation of Complex Organic Compounds

The primary amine group on the ethyl side chain of aminoethylbenzenesulfonamides makes them effective building blocks for constructing larger, more complex molecules. Amines are well-established as versatile chemical building blocks due to their ability to participate in a wide array of chemical reactions.

A notable application is in the synthesis of Schiff bases. For example, the positional isomer 4-(2-Aminoethyl)benzenesulfonamide (B156865) readily undergoes condensation reactions with various aldehydes to form Schiff base derivatives. scielo.brresearchgate.net This reaction highlights the utility of the aminoethyl functional group in creating new carbon-nitrogen double bonds, which can be a key step in the synthesis of diverse molecular architectures with potential applications in coordination chemistry and as catalysts. scielo.br The resulting Schiff bases can also serve as ligands for metal ions. scielo.br

Development of Advanced Biotechnological Research Tools

The aminoethylbenzenesulfonamide scaffold has been instrumental in the creation of sophisticated tools for biochemical and medical imaging research. Its ability to be incorporated into larger systems for studying biological interactions and for in vivo imaging underscores its versatility.

Utilization in Model Systems for Studying Biochemical Interactions (e.g., Microfluidic Chips for Fourier Transform Measurements)

There are no specific results for the use of this compound in microfluidic chips for Fourier transform measurements.

Design of Radiopharmaceutical Ligands for Research Imaging (e.g., Positron Emission Tomography for Tumor Hypoxia)

A significant application of the aminoethylbenzenesulfonamide scaffold is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging, particularly for targeting tumor hypoxia. snmjournals.orgnih.govscispace.comsnmjournals.org Tumor hypoxia is a critical factor in cancer progression and treatment resistance, and the overexpression of carbonic anhydrase IX (CA-IX) is a key indicator of this condition. snmjournals.orgnih.govscispace.com Sulfonamides are known inhibitors of CA-IX, making them excellent candidates for developing targeted imaging agents.

Researchers have utilized the 4-(2-Aminoethyl)benzenesulfonamide (AEBS) scaffold to synthesize 18F-labeled sulfonamide derivatives for PET imaging of CA-IX expression. snmjournals.orgnih.govsnmjournals.org In these studies, azide derivatives of AEBS were coupled to radiosynthons to create both monovalent and trivalent enzyme inhibitors. snmjournals.orgnih.govsnmjournals.org These radiolabeled compounds demonstrated good binding affinity to CA-IX. snmjournals.orgnih.gov

Similarly, 68Ga-labeled tracers incorporating the 4-(2-aminoethyl)benzenesulfonamide moiety have been synthesized and evaluated. scispace.com These tracers allowed for the visualization of tumor xenografts in preclinical models, with uptake being specific to CA-IX expression. scispace.com

The development of these PET tracers enables the non-invasive in vivo identification of CA-IX expressing tumors, which could help in identifying patients who would most benefit from therapies targeting this protein. scispace.com

In Vitro Efficacy Studies in Disease-Relevant Research Models

Derivatives of the aminoethylbenzenesulfonamide scaffold have been the subject of numerous in vitro studies to evaluate their potential therapeutic efficacy in a range of disease models.

One area of investigation is their activity as inhibitors of human carbonic anhydrase (hCA) isoforms. A series of benzylaminoethyureido-tailed benzenesulfonamides were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. nih.gov The study revealed that these compounds exhibited a selective inhibitory profile, with some derivatives showing low nanomolar inhibition constants (KIs) against hCA II. nih.gov

The following table summarizes the in vitro inhibitory activity of selected benzylaminoethyureido-tailed benzenesulfonamide derivatives against various human carbonic anhydrase isoforms.

| Compound | hCA I KI (nM) | hCA II KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) |

| 26 | >10000 | 166.4 | >10000 | 478.8 |

| 27 | 1250 | 36.9 | 3.2 | 228.1 |

| 28 | 653.8 | 6.3 | 2.1 | 45.3 |

| 29 | 2500 | 2.8 | >10000 | 68.7 |

| 30 | 1250 | 250.3 | 1.8 | 317.1 |

| 31 | 6250 | 564.9 | 0.97 | 97.6 |

| 32 | 1250 | 345.8 | 4.21 | 85.2 |

| 33 | >10000 | 76.3 | 2.45 | 95.4 |

| 34 | 850.6 | 9.2 | 1.25 | 25.8 |

| 35 | >10000 | 254.7 | >10000 | 7.2 |

Data sourced from a study on benzylaminoethyureido-tailed benzenesulfonamides.

Furthermore, Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide have been synthesized and evaluated in vitro for their activity against arboviruses, indicating the broad spectrum of potential therapeutic applications for compounds derived from this scaffold. scielo.br Additionally, benzenesulfonamide derivatives have been investigated for their antimicrobial and disinfectant properties in other in vitro studies. ctppc.org

Evaluation as Anti-Vancomycin-Resistant Enterococcus faecalis (VRE) Agents

The rising prevalence of vancomycin-resistant Enterococcus faecalis (VRE) necessitates the development of novel antibacterial agents. While research into the broader class of benzenesulfonamides has identified compounds with antibacterial properties, specific data on the direct evaluation of this compound and its immediate derivatives against VRE are not extensively detailed in publicly available literature. However, the general approach to targeting VRE with sulfonamide-based compounds often involves the inhibition of essential bacterial enzymes. For instance, studies on related benzenesulfonamide structures have explored their potential as inhibitors of carbonic anhydrases (CAs) in VRE, which are crucial for the pathogen's metabolic processes. The investigation of a library of para- and meta-benzenesulfonamides has shed light on the structure-activity relationships (SAR) governing their inhibitory activity against VRE-CA isoforms. Further research is required to specifically elucidate the anti-VRE potential of the this compound scaffold.

Assessment of Antiviral Activity against Specific Pathogens

The aminoethylbenzenesulfonamide scaffold has been a subject of interest in the quest for new antiviral therapies. Research has explored the activity of derivatives against a range of viruses, including Chikungunya virus (CHIKV), Zika virus (ZIKV), Human Immunodeficiency Virus (HIV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

A study focusing on Schiff bases derived from the structural isomer 4-(2-aminoethyl)-benzenesulfonamide demonstrated antiviral potential against both Chikungunya and Zika viruses. This suggests that the aminoethylbenzenesulfonamide core is a promising starting point for the development of anti-arboviral agents. In this research, different aldehydes were reacted with 4-(2-aminoethyl)-benzenesulfonamide to produce a series of compounds that were then tested for their biological activity.

For other viral targets, research has often centered on the broader class of benzenesulfonamides. For instance, certain oxazole-benzenesulfonamide derivatives have been identified as inhibitors of HIV-1 reverse transcriptase by disrupting its interaction with the cellular eukaryotic translation elongation factor 1A (eEF1A) google.com. This novel mechanism of action highlights the potential for benzenesulfonamide-based compounds to combat drug-resistant HIV strains. Similarly, various benzenesulfonamide derivatives have been investigated for their potential to inhibit key viral proteins of SARS-CoV-2, such as the main protease (Mpro).

While direct and extensive data on the antiviral activity of this compound against this specific list of pathogens remains limited in published studies, the findings for structurally related compounds provide a strong rationale for its further investigation in antiviral drug discovery programs.

Investigation of Antimalarial Research Compounds

The global challenge of malaria, exacerbated by the emergence of drug-resistant parasite strains, has driven the search for new therapeutic agents. The primary benzene (B151609) sulfonamide fragment has been investigated as a potential new antimalarial chemotype. Research in this area has focused on the ability of these compounds to inhibit essential parasitic enzymes, such as dihydropteroate synthase (DHPS) in the folate biosynthesis pathway. By acting as competitive inhibitors of para-aminobenzoic acid (PABA), sulfonamides can disrupt the synthesis of folic acid, which is vital for the parasite's replication and survival.

While specific studies detailing the evaluation of this compound as an antimalarial agent are not widely available, the foundational research into the broader class of primary benzene sulfonamides supports the potential of this scaffold. Structure-activity relationship (SAR) studies on various sulfonamide derivatives have aimed to optimize their binding affinity for the parasitic enzyme, improve pharmacokinetic properties, and reduce toxicity. The exploration of aminoethylbenzenesulfonamide scaffolds in this context could yield novel insights and lead compounds for the development of next-generation antimalarial drugs.

Cytotoxicity Assessments in Select Research Cell Lines (e.g., Human Colorectal Tumor Cell Line HCT116)

The evaluation of cytotoxicity is a critical component of preclinical research, both for assessing the anticancer potential of new compounds and for determining their safety profile. The benzenesulfonamide scaffold is present in a number of compounds that have been investigated for their effects on cancer cell lines, including the human colorectal tumor cell line HCT116.

For example, a novel derivative of aminobenzenesulfonamide, 2-substituted-quinazolin-4-yl-aminobenzenesulfonamide, has been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS). This compound was found to have significant cytotoxic effects on HT-29 colorectal cancer cells, a different colorectal cancer cell line.

Another study on a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives reported cytotoxic activity against HCT-116 cells. The most potent of these compounds exhibited an IC50 value of 8 µM against this cell line. Furthermore, N-benzenesulfonylguanidine derivatives have also demonstrated selective cytotoxic effects against HCT-116 cells.

These findings, while not directly pertaining to this compound, indicate that the broader benzenesulfonamide scaffold is a viable starting point for the design of new cytotoxic agents. The specific substitution pattern on the aminoethyl and sulfonamide groups would be expected to significantly influence the cytotoxic potency and selectivity against cancer cell lines like HCT116. Further studies are needed to characterize the specific cytotoxic profile of this compound and its derivatives.

Comprehensive Investigation of Cross-Reactivity and Selectivity in Diverse Biological Systems

A crucial aspect of preclinical drug development is the assessment of a compound's selectivity for its intended biological target over other related proteins or pathways in the body. This is essential for minimizing off-target effects and ensuring a favorable safety profile. For benzenesulfonamide-based compounds, a common area of investigation for cross-reactivity is their interaction with various isoforms of carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes.